molecular formula C11H12ClN3O2S B043367 N-(2-Aminoethyl)-5-Chlorisoquinolin-8-sulfonamid CAS No. 120615-25-0

N-(2-Aminoethyl)-5-Chlorisoquinolin-8-sulfonamid

Katalognummer: B043367
CAS-Nummer: 120615-25-0
Molekulargewicht: 285.75 g/mol
InChI-Schlüssel: OGKYMFFYOWUTKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide is a chemical compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of an aminoethyl group, a chloro substituent at the 5-position, and a sulfonamide group at the 8-position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

Target of Action

CKI-7 is primarily known to inhibit several key proteins including Casein Kinase 1 (CK1) , Serum/Glucocorticoid Regulated Kinase (SGK) , p70 S6 Kinase (S6K1) , and Mitogen- and Stress-activated protein Kinase 1 (MSK1) . These proteins play crucial roles in various cellular processes such as cell cycle regulation, response to stress, and protein synthesis.

Mode of Action

CKI-7 interacts with its targets by binding to their active sites, thereby inhibiting their activity. It is known to inhibit SGK as potently as CK1 . The inhibition of these proteins leads to changes in the cellular processes they regulate.

Pharmacokinetics

Its solubility in water (>5 mg/ml) suggests that it may have good bioavailability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitration: The isoquinoline ring is nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Chlorination: The amino group is then chlorinated to introduce the chloro substituent at the 5-position.

    Sulfonation: The sulfonamide group is introduced by reacting the chlorinated isoquinoline with a sulfonating agent such as chlorosulfonic acid.

    Aminoethylation: Finally, the aminoethyl group is introduced through a nucleophilic substitution reaction using ethylenediamine.

Industrial Production Methods

Industrial production of N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The sulfonamide group can be reduced to form sulfonic acid derivatives.

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used for substitution reactions.

Major Products

    Oxidation: Oxo derivatives of the aminoethyl group.

    Reduction: Sulfonic acid derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Another aminoethyl derivative with different functional groups.

    N-(2-Aminoethyl)-1-aziridineethanamine: A compound with a similar aminoethyl group but different ring structure.

Uniqueness

N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isoquinoline backbone and the presence of both chloro and sulfonamide groups make it a versatile compound for various applications in research and industry.

Eigenschaften

IUPAC Name

N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2S/c12-10-1-2-11(18(16,17)15-6-4-13)9-7-14-5-3-8(9)10/h1-3,5,7,15H,4,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKYMFFYOWUTKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1S(=O)(=O)NCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152934
Record name N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120615-25-0
Record name N-(2-Aminoethyl)-5-chloro-8-isoquinolinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120615-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120615250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2-AMINOETHYL)-5-CHLOROISOQUINOLINE-8-SULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IE84W82O5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide
Reactant of Route 4
N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide
Reactant of Route 5
N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide
Customer
Q & A

A: CKI-7 is an ATP-competitive inhibitor of Casein Kinase 1 (CK1) []. It binds to the nucleotide-binding pocket of the enzyme, altering the conformation of the nucleotide-binding loop []. This binding prevents ATP from binding, thereby inhibiting the kinase activity of CK1 [, ]. Inhibition of CK1 by CKI-7 can lead to various downstream effects depending on the cellular context and the specific CK1 isoform targeted. Some observed effects include:

  • Increased apoptosis: CKI-7 enhances TRAIL-induced apoptosis by promoting the recruitment of Fas-associated death domain and procaspase-8 to the death-inducing signaling complex [].
  • Cell cycle arrest: CKI-7 induces S phase arrest and apoptotic cell death in leukemia cells [, ].
  • Inhibition of receptor tyrosine kinase activity: CKI-7 inhibits the autophosphorylating activity of the β-platelet-derived growth factor receptor by promoting its serine phosphorylation [].
  • Modulation of connexin-43 gap junction assembly: CKI-7 treatment leads to decreased gap junctional connexin-43, suggesting a role of CK1 in gap junction assembly [].
  • Altered plant root development: In rice, CKI-7 treatment results in abnormal root development with fewer lateral and adventitious roots and shortened primary roots due to reduced cell elongation [].

ANone: The provided research papers primarily focus on the biological activity and target specificity of CKI-7. Information regarding its material compatibility, stability under various conditions, and broader applications outside biological contexts is not included in these papers.

A: CKI-7 itself does not possess catalytic properties. It acts as an inhibitor by binding to the active site of CK1, thus preventing the enzyme from catalyzing phosphorylation reactions [].

    • Signal transduction [, ]
    • Apoptosis [, ]
    • Cell cycle regulation [, ]
    • Circadian rhythm [, ]
    • Plant development []

ANone: While the provided research extensively investigates the biological effects of CKI-7, they do not delve into computational chemistry studies, simulations, calculations, or QSAR model development for this compound.

ANone: The research papers primarily focus on the biological activity and target specificity of CKI-7. Information regarding its stability under various conditions, formulation strategies, and efforts to enhance its stability, solubility, or bioavailability is not provided.

A: CKI-7 emerged as a valuable tool for studying CK1 following its synthesis and identification as a selective inhibitor []. Key milestones include:

  • Initial discovery and characterization: CKI-7 was identified as a potent and selective inhibitor of CK1 [, ].
  • Elucidation of its mechanism of action: Research revealed that CKI-7 acts as an ATP-competitive inhibitor, binding to the nucleotide-binding pocket of CK1 [, ].
  • Application in diverse biological contexts: Studies have utilized CKI-7 to investigate the roles of CK1 in various cellular processes, including signal transduction, apoptosis, cell cycle regulation, circadian rhythm, and plant development [, , , , , , , , , ].

ANone: The research on CKI-7 exemplifies cross-disciplinary collaboration, encompassing:

  • Biochemistry: Characterizing the enzyme kinetics and inhibition mechanisms of CK1 [, ].
  • Molecular Biology: Investigating the downstream effects of CK1 inhibition on gene expression and protein interactions [, ].
  • Cell Biology: Examining the roles of CK1 in cellular processes like apoptosis, cell cycle progression, and signal transduction [, , , , ].
  • Physiology: Understanding the implications of CK1 activity in organismal functions, such as plant development and circadian rhythm [, , ].
  • Medicine: Exploring the therapeutic potential of CK1 inhibition in diseases like cancer [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.